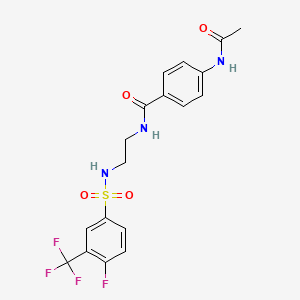

4-acetamido-N-(2-(4-fluoro-3-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide

Description

Properties

IUPAC Name |

4-acetamido-N-[2-[[4-fluoro-3-(trifluoromethyl)phenyl]sulfonylamino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4N3O4S/c1-11(26)25-13-4-2-12(3-5-13)17(27)23-8-9-24-30(28,29)14-6-7-16(19)15(10-14)18(20,21)22/h2-7,10,24H,8-9H2,1H3,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKUHDSBYIFMQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(4-fluoro-3-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This process often employs palladium catalysts and boron reagents to form carbon-carbon bonds, which are crucial for constructing the complex structure of the compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for large-scale operations. This includes maintaining the appropriate temperature, pressure, and solvent conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(4-fluoro-3-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-acetamido-N-(2-(4-fluoro-3-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-acetamido-N-(2-(4-fluoro-3-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or activate biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Benzamide Derivatives with Sulfonamide Linkers

- Target Compound : The ethylsulfonamido linker connects the benzamide to a fluorinated aryl group, optimizing solubility and binding specificity.

- n-[1-(5-{[2-(4-Fluorophenoxy) Ethyl]Sulfanyl}-4-Methyl-4H-1,2,4-Triazol-3-Yl)Ethyl]-2-(Trifluoromethyl)Benzamide (): Structural Differences: Replaces the ethylsulfonamido group with a triazole-thioether linker. Functional Implications: Targets PanK (pantothenate kinase), indicating sulfonamide-linked benzamides may modulate kinase activity .

- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-N-Methylbenzenesulfonamide (): Structural Differences: Integrates a pyrazolo-pyrimidine-chromenone system. Functional Implications: Exhibits a mass of 589.1 Da (vs. target’s ~500 Da estimated), suggesting increased complexity for DNA/protein interaction .

Fluorinated and Trifluoromethyl-Substituted Analogs

- N-[2-[[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Amino]Ethyl]-2-[[(2-Methyl-4-Thiazolyl)Methyl]Thio]-Benzamide (): Structural Differences: Thiazole-thioether linker and pyridine substitution.

- Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide; ): Structural Differences: Pyridinecarboxamide core with phenoxy linkage. Functional Implications: As a herbicide, highlights fluorinated benzamides’ versatility in agrochemical vs. pharmaceutical design .

Ethylsulfonamido-Linked Compounds

Comparative Analysis Table

Research Implications and Trends

- Electron-Withdrawing Groups : Trifluoromethyl and fluorine substituents are recurrent in enzyme inhibitors (e.g., –3), enhancing binding via hydrophobic and electrostatic interactions .

- Linker Flexibility : The target’s ethylsulfonamido chain may improve solubility and conformational adaptability compared to rigid linkers (e.g., dihydrothienylidene in ) .

Q & A

Q. Basic Characterization :

- ¹H/¹³C NMR : Assign peaks for acetamido (~2.1 ppm, singlet) and sulfonamido NH (~7.5 ppm, broad). Fluorine substituents cause splitting in aromatic regions .

- LC-MS : Use ESI+ mode to confirm molecular weight (e.g., [M+H]+ at ~480 m/z) and retention time (C18 column, acetonitrile/water + 0.1% formic acid) .

Advanced Analysis : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve overlapping signals, especially for trifluoromethyl and fluoro groups .

What in vitro assays are suitable for preliminary evaluation of biological activity?

Q. Basic Screening :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM concentrations .

Advanced Mechanistic Studies : Surface plasmon resonance (SPR) quantifies binding kinetics (KD) to target proteins, while molecular docking (AutoDock Vina) predicts binding poses in silico .

How can discrepancies in NMR data during structural elucidation be resolved?

Q. Advanced Resolution :

- Dynamic Effects : Variable-temperature NMR (25–60°C) reduces signal broadening caused by rotational hindrance in the sulfonamide group.

- Solvent Optimization : Use deuterated DMSO-d₆ to enhance solubility and resolve aromatic proton splitting .

What computational strategies are used to study protein-ligand interactions?

Q. Advanced Methods :

- Molecular Dynamics (MD) : Simulate binding stability (GROMACS) over 100 ns trajectories.

- Free Energy Calculations : MM/PBSA or MM/GBSA quantify binding energy contributions from hydrophobic (trifluoromethyl) and hydrogen-bonding (acetamido) groups .

How should stability studies be designed under varying conditions?

Q. Advanced Design :

- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions.

- Analytical Monitoring : Track degradation products via UPLC-PDA at 254 nm (BEH C18 column) .

What strategies improve solubility for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.